5'-o-Acetyladenosine

Vue d'ensemble

Description

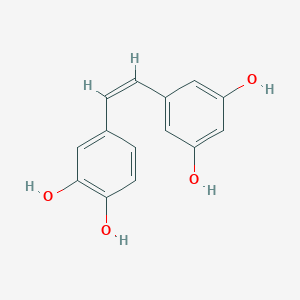

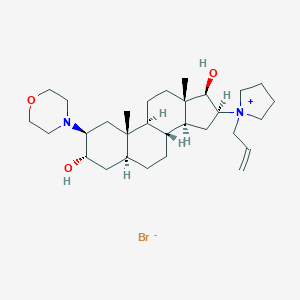

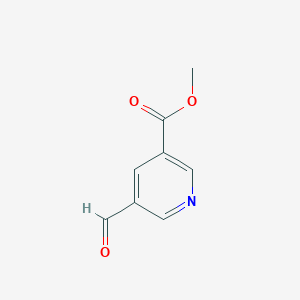

5’-O-Acetyladenosine is a naturally occurring purine nucleoside with the linear formula C12H15N5O5 . It has a molecular weight of 309.28 . The IUPAC name for this compound is ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl acetate .

Synthesis Analysis

The synthesis of 5’-O-Acetyladenosine involves the reaction of 8-bromo-2′,3′,5′-tri-O-acetyladenosine with Pt (PPh3)4 by C8−Br oxidative addition . This yields a complex with a Pt II centre bonded to C-8 and an unprotonated N7 . This complex then reacts at N7 with HBF4 or methyl iodide, yielding protic carbene or methyl carbene, respectively . Deprotection of the complex to yield the final product is achieved with NH4OH .

Molecular Structure Analysis

The molecular structure of 5’-O-Acetyladenosine consists of a purine base (adenine) attached to a sugar (ribose) which is acetylated at the 5’ position . The molecule has four chiral centers, resulting in a specific 3D configuration .

Physical And Chemical Properties Analysis

5’-O-Acetyladenosine is slightly soluble with a solubility of 3.09 g/L at 25 ºC . It has a density of 1.9±0.1 g/cm3 .

Applications De Recherche Scientifique

Organometallic Derivatization of Nucleosides

Organometallic derivatization is a technique used to enhance the therapeutic profile of nucleosides. 5’-o-Acetyladenosine can be used to synthesize Platinum(II) N-Heterocyclic Carbenes . These complexes have shown promise in improving the biological activity of drugs .

Synthesis of Metalated Adenosine Complexes

The compound serves as a precursor for the synthesis of metalated adenosine complexes with a deprotected ribose moiety. This process involves the reaction of 5’-o-Acetyladenosine with platinum compounds to yield complexes with potential applications in medicinal chemistry .

Molecular Imprinting

5’-o-Acetyladenosine can be used in molecular imprinting to create polymer materials that act as artificial receptors. These materials are anticipated to have applications in synthetic imitation of natural antibodies, with high selectivity and affinity for substrate molecules .

Inhibition of ATP-Dependent Enzymes

Adenosine derivatives like 5’-o-Acetyladenosine can inhibit ATP-dependent enzymes, which are involved in cell signaling and control various cellular processes. This inhibition has therapeutic potential for treating diseases such as cancer, chronic inflammations, and diabetes .

Development of Polymer-Based Receptors

The compound is used as a template for the development of polymer-based receptors. These receptors are designed to identify and selectively isolate appropriate inhibitors of protein kinases, which are crucial in the treatment of several diseases .

Study of Gene Regulation and Biological Functions

5’-o-Acetyladenosine is involved in the study of gene regulation and biological functions related to N-acetyltransferase activity. This research has implications for understanding the mechanisms of action of various cellular processes .

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O5/c1-5(18)21-2-6-8(19)9(20)12(22-6)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,19-20H,2H2,1H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIAANGDAQJRIT-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-o-Acetyladenosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4-Butanetetrol,1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]-2-pyrazinyl]-, (1R,2S,3R)-](/img/structure/B29378.png)